4-(1,1-Diphenylprop-1-en-2-yl)phenol

Description

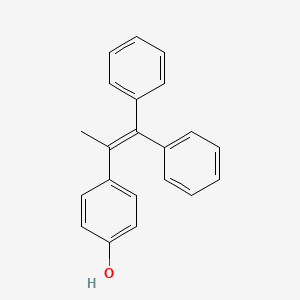

Structure

3D Structure

Properties

CAS No. |

919789-82-5 |

|---|---|

Molecular Formula |

C21H18O |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

4-(1,1-diphenylprop-1-en-2-yl)phenol |

InChI |

InChI=1S/C21H18O/c1-16(17-12-14-20(22)15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,1H3 |

InChI Key |

NLMCSLNSAZFSPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route via Aldol Condensation

One of the primary methods for synthesizing 4-(1,1-diphenylprop-1-en-2-yl)phenol involves the aldol condensation reaction between phenol and appropriate aldehydes or ketones. The general procedure can be outlined as follows:

Reagents : Phenol, benzaldehyde (or substituted benzaldehydes), base catalyst (such as NaOH).

-

- Mix phenol and benzaldehyde in a suitable solvent (e.g., ethanol).

- Add a base catalyst to initiate the reaction.

- Heat the mixture under reflux for several hours.

- Upon completion, cool the reaction mixture and extract the product using an organic solvent.

- Purify the crude product through recrystallization or chromatography.

This method allows for good yields of the desired product, often exceeding 70% under optimized conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for preparing various organic compounds, including this compound.

Reagents : Similar to the aldol condensation method.

-

- Combine phenol and benzaldehyde in a microwave-compatible vessel.

- Add a base catalyst.

- Subject the mixture to microwave irradiation for a specified time (typically a few minutes).

- Cool and purify as described previously.

This technique significantly reduces reaction times and can enhance yields due to better energy distribution throughout the reaction mixture.

One-Pot Multicomponent Reaction

A more recent approach involves a one-pot multicomponent reaction that simplifies the synthesis process by combining all reactants in a single step.

Reagents : Phenol, benzaldehyde, and an amine catalyst (such as triethylamine).

-

- Mix all reactants in a suitable solvent.

- Stir at room temperature or heat gently to facilitate the reaction.

- Monitor progress using thin-layer chromatography (TLC).

- Once complete, isolate and purify the product.

This method is advantageous due to its simplicity and efficiency, often yielding high purity products with minimal steps.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method discussed:

| Method | Reaction Time | Yield (%) | Complexity | Purification Method |

|---|---|---|---|---|

| Aldol Condensation | Several hours | >70 | Moderate | Recrystallization |

| Microwave-Assisted Synthesis | Minutes | >80 | Low | Chromatography |

| One-Pot Multicomponent Reaction | Hours | >75 | Low | Simple extraction |

Research Findings

Recent studies have highlighted various factors influencing the yield and purity of synthesized compounds:

Catalyst Efficiency : The choice of catalyst significantly impacts the reaction rate and product yield. For instance, using triethylamine in one-pot reactions has been shown to enhance yields compared to traditional methods.

Solvent Effects : The choice of solvent also plays a crucial role; polar solvents typically provide better solubility for reactants and can lead to higher yields.

Temperature Control : Maintaining optimal temperatures during synthesis is critical for minimizing side reactions and maximizing product yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 4-(1,1-Diphenylprop-1-en-2-yl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-(1,1-Diphenylprop-1-en-2-yl)phenol serves as a crucial building block in organic synthesis. It is utilized in the preparation of complex organic molecules through various reactions including:

- Aldol Condensation : The compound can undergo aldol condensation to form larger molecules.

- Electrophilic Aromatic Substitution : The phenolic group allows for substitution reactions, leading to diverse derivatives such as nitro or halogenated compounds.

Biological Research

Antimicrobial and Antioxidant Properties

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its use as an antimicrobial agent.

- Antioxidant Properties : The compound demonstrates antioxidant capabilities, which may be beneficial in preventing oxidative stress-related diseases.

Medicinal Applications

Synthesis of Pharmaceutical Agents

The compound is investigated for its role as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows it to participate in reactions that yield biologically active molecules. For example:

- Therapeutic Agents : It is being studied for potential applications in drug development aimed at treating various diseases due to its chemical reactivity and biological properties.

Industrial Applications

Production of Polymers and Resins

In the industrial sector, this compound is utilized in:

- Phenolic Resins : It serves as a precursor for phenolic resins used in coatings and adhesives.

- Polymer Production : The compound's properties make it suitable for creating high-performance polymers with specific functionalities.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial effects of this compound against several pathogens. The results indicated significant inhibition of bacterial growth, supporting its potential use in developing new antimicrobial agents.

Case Study 2: Synthesis of Phenolic Resins

An industrial application study highlighted the use of this compound in synthesizing phenolic resins. The research demonstrated optimized reaction conditions that improved yield and purity, showcasing its relevance in industrial chemistry.

Mechanism of Action

The mechanism of action of 4-(1,1-Diphenylprop-1-en-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in redox reactions, while the diphenylprop-1-en-2-yl moiety can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s biological and chemical activities.

Comparison with Similar Compounds

Structural Analogues and NLO Properties

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

This compound (–2, 5–9) shares a diaryl-substituted heterocyclic core. Key findings include:

- Third-order susceptibility (χ(3)) : 2.26 × 10⁻⁶ esu .

- Nonlinear absorption coefficient (β): 4.044 × 10⁻¹ cm/W .

- Nonlinear refractive index (n2): -2.89 × 10⁻⁶ cm²/W (self-focusing behavior) .

- HOMO-LUMO gap : 2.54 eV, enabling charge transfer interactions .

Comparison: The diphenylpropene group in 4-(1,1-Diphenylprop-1-en-2-yl)phenol lacks the imidazole ring but retains extended π-conjugation.

Alkylphenols ()

Examples include 4-(3-methylhexyl)phenol and 4-(1,1-diethylpropyl)phenol. These compounds exhibit:

- Reduced NLO activity due to shorter conjugation lengths and lack of electron-withdrawing/donating groups.

- Higher hydrophobicity , limiting applications in polar solvents.

Comparison: The hydroxyl group in this compound enhances intramolecular charge transfer (ICT), a key driver of NLO properties, unlike alkyl-substituted phenols.

4-(1-Propenyl)phenol ()

A simpler analogue with a single propenyl substituent:

- HOMO-LUMO gap : ~3.5–4.0 eV (estimated), reducing NLO efficiency.

Comparison: The diphenyl groups in this compound lower the HOMO-LUMO gap (theorized <2.5 eV) and amplify ICT, improving NLO performance.

Key Parameters for NLO Performance

Biological Activity

4-(1,1-Diphenylprop-1-en-2-yl)phenol, also known as a derivative of chalcone, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology, antimicrobial research, and as an anti-inflammatory agent. This article compiles various studies highlighting its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a phenolic hydroxyl group attached to a diphenylpropene moiety, which is critical for its biological interactions.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by activating the caspase pathway and inhibiting cell proliferation.

- Case Study : In a study involving human hepatocellular carcinoma (HepG2) cells, the compound showed an IC50 value of 22.5 µg/mL, indicating potent cytotoxic effects .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HepG2 | 22.5 ± 0.3 |

| HCT-116 | 15.4 ± 0.5 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Its ability to inhibit bacterial growth was assessed against various strains.

- Findings : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low µg/mL range .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Antioxidant Activity

Antioxidant activity is another important aspect of this compound's biological profile. The compound was evaluated using the DPPH assay.

- Results : The antioxidant capacity was quantified with an IC50 value indicating effective radical scavenging ability.

| Sample Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 45 |

| 100 | 65 |

| 200 | 85 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways and activation of caspases.

- Antimicrobial Mechanism : Its interaction with bacterial membranes disrupts cellular integrity, leading to cell death.

- Antioxidant Mechanism : The phenolic structure allows for the donation of hydrogen atoms to free radicals, thereby neutralizing oxidative stress.

Q & A

Q. What synthetic methodologies are commonly employed for 4-(1,1-Diphenylprop-1-en-2-yl)phenol, and how can reaction efficiency be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, where ketones react with aromatic aldehydes in acidic or basic conditions. For example, substituting 2,4-dihydroxyacetophenone with 4-hydroxybenzaldehyde in ethanol, catalyzed by thionyl chloride, yields analogous chalcone derivatives . Key factors influencing efficiency include:

- Solvent selection : Polar aprotic solvents enhance nucleophilicity.

- Catalyst type : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions affect reaction rates and byproduct formation.

- Temperature control : Elevated temperatures (50–80°C) improve kinetics but may degrade thermally sensitive intermediates.

Purification via column chromatography or recrystallization ensures high yields (>70%) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray diffraction (XRD) : Resolves molecular geometry, anisotropic displacement parameters, and hydrogen-bonding networks. For example, XRD analysis of similar chalcone derivatives revealed dihedral angles of ~108° between aromatic rings and hydrogen-bonded dimer formations .

- NMR spectroscopy : and NMR identify substituent positions (e.g., phenolic -OH at δ 9–10 ppm) and confirm stereochemistry.

- FTIR : Detects functional groups (e.g., C=O stretching at ~1650 cm) .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental data on electronic properties be resolved?

Discrepancies in frontier molecular orbitals (HOMO/LUMO) or dipole moments often arise from approximations in density functional theory (DFT). For instance, the Colle-Salvetti correlation-energy formula, when integrated with local kinetic-energy density, improves agreement with experimental ionization potentials . Methodological recommendations:

Q. What experimental strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

- Analog synthesis : Modify substituents (e.g., nitro, methoxy) on the phenyl rings to assess steric/electronic effects. For example, 4-nitrophenyl derivatives exhibit enhanced antibacterial activity due to electron-withdrawing groups .

- Biological assays : Test derivatives against target enzymes (e.g., kinesin spindle proteins) to correlate structural features (e.g., planarity of the enone system) with inhibitory potency .

- Crystallographic data : Use hydrogen-bonding patterns (e.g., O–H···O interactions) to rationalize binding modes .

Q. How can sustainable synthesis methods be integrated into the production of this compound?

- Biocatalysis : Enzymes like lipases or esterases in non-aqueous media reduce waste and energy consumption. For instance, Candida antarctica lipase B catalyzes enantioselective acylations under mild conditions .

- Green solvents : Replace ethanol with cyclopentyl methyl ether (CPME) or 2-methyl-THF to minimize toxicity .

Future Research Directions

Q. What are key unresolved challenges and opportunities for this compound?

- Biocatalyst optimization : Engineer thermostable enzymes for high-temperature reactions .

- Environmental impact assessment : Study biodegradability using OECD 301 guidelines to address persistence in ecosystems .

- High-throughput crystallography : Apply SHELX-D or SHELXC/E pipelines for rapid phase determination in derivative crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.